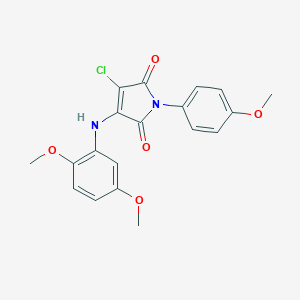

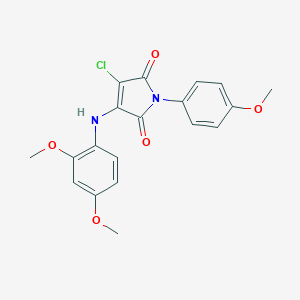

![molecular formula C26H24N6O3 B380271 7-(3-メトキシ-4-フェニルメトキシフェニル)-5-メチル-N-ピリジン-2-イル-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド CAS No. 361481-25-6](/img/structure/B380271.png)

7-(3-メトキシ-4-フェニルメトキシフェニル)-5-メチル-N-ピリジン-2-イル-4,7-ジヒドロ-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

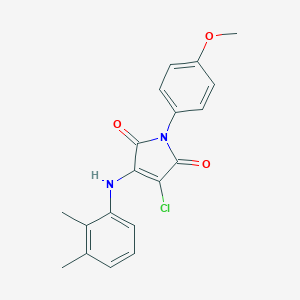

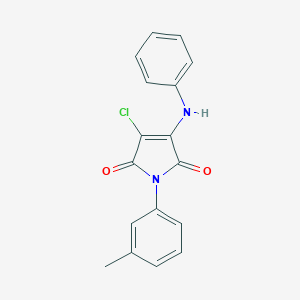

7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.5g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環状化合物の合成

ヘテロ環状化合物は、多くの天然物に存在し、重要な生物活性を示すため、医薬品化学において非常に重要です。 トリアゾロピリミジン骨格は、特に縮合ヘテロ環状化合物の合成に有用であり、持続可能な方法論で積極的に研究されています .

抗がん活性

トリアゾロピリミジン誘導体は、新規なCDK2阻害剤として研究されており、これはがん治療の有望な標的です。 これらの化合物は、さまざまな癌細胞株に対して有意な阻害活性を示しており、抗癌剤の候補となっています .

抗マラリア薬

一部のトリアゾロピリミジン化合物は、ジヒドロオロテートデヒドロゲナーゼ阻害剤を合成するための反応物として使用されており、これらは抗マラリア活性を示します。 この用途は、マラリアに対する新しい治療法の探索において特に重要です .

材料科学

トリアゾロピリミジン誘導体のユニークな特性は、材料科学への用途を広げています。 これらは、高度な技術的用途に必要な特定の特性を持つ材料の作製に利用できます .

薬理学研究

トリアゾロピリミジンは、HIV TAR RNAに結合し、これは薬理学研究において重要です。 この相互作用を理解することで、HIVの新しい治療法の開発につながる可能性があります .

有機合成方法論

この化合物は、共役炭素環およびヘテロ環の官能基化に使用されるビルスマイヤー反応における反応物として機能します。 この用途は、有機化学における新しい合成経路の開発に不可欠です .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the enzyme’s active site, preventing it from phosphorylating its substrates . This results in the disruption of the cell cycle progression, leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell proliferation, thereby exerting an anti-proliferative effect .

Result of Action

The compound’s action results in significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range, and moderate activity against HepG-2 . This suggests that the compound could be a potent anti-cancer agent.

特性

IUPAC Name |

7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-17-23(25(33)31-22-10-6-7-13-27-22)24(32-26(30-17)28-16-29-32)19-11-12-20(21(14-19)34-2)35-15-18-8-4-3-5-9-18/h3-14,16,24H,15H2,1-2H3,(H,27,31,33)(H,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPNKVGQVVPEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

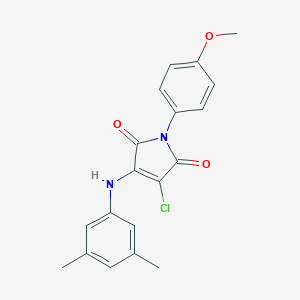

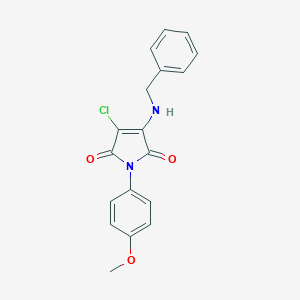

![ethyl 3-{[4-chloro-1-(4-methylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380188.png)